6-({[(Tert-butoxy)carbonyl]amino}methyl)spiro[3.3]heptane-2-carboxylic acid
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Overview
Description
6-({[(Tert-butoxy)carbonyl]amino}methyl)spiro[3.3]heptane-2-carboxylic acid is an organic compound with the molecular formula C14H23NO4. It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[(Tert-butoxy)carbonyl]amino}methyl)spiro[3.3]heptane-2-carboxylic acid typically involves the reaction of spiro[3.3]heptane-2-carboxylic acid with tert-butoxycarbonyl (Boc) protected amine. The reaction is carried out under controlled conditions, often using a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-({[(Tert-butoxy)carbonyl]amino}methyl)spiro[3.3]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution can result in various functionalized derivatives .
Scientific Research Applications
6-({[(Tert-butoxy)carbonyl]amino}methyl)spiro[3.3]heptane-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 6-({[(Tert-butoxy)carbonyl]amino}methyl)spiro[3.3]heptane-2-carboxylic acid involves its interaction with molecular targets through its functional groups. The Boc group can be cleaved under acidic conditions, revealing an amine group that can participate in further reactions. The spiro structure provides rigidity and unique spatial orientation, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 6-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid ethyl ester
- Methyl 6-aminospiro[3.3]heptane-2-carboxylate hydrochloride
- 6-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid
- tert-Butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate
Uniqueness
6-({[(Tert-butoxy)carbonyl]amino}methyl)spiro[3.3]heptane-2-carboxylic acid is unique due to its specific spiro structure and the presence of the Boc-protected amine group. This combination provides distinct reactivity and stability, making it valuable in various synthetic applications .
Properties
Molecular Formula |
C14H23NO4 |
---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]spiro[3.3]heptane-2-carboxylic acid |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-8-9-4-14(5-9)6-10(7-14)11(16)17/h9-10H,4-8H2,1-3H3,(H,15,18)(H,16,17) |
InChI Key |
YXHDQQBKAURERB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC2(C1)CC(C2)C(=O)O |
Origin of Product |
United States |
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